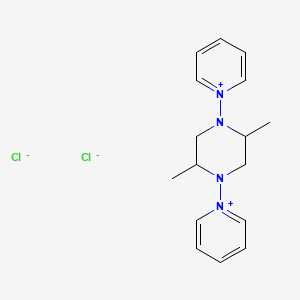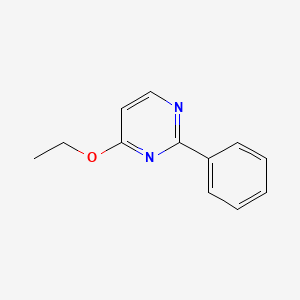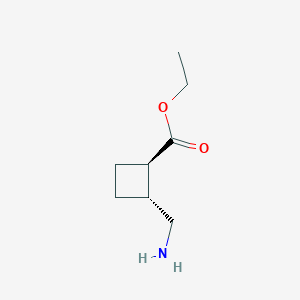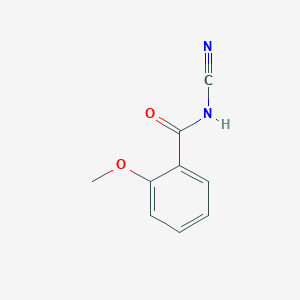
1-Methylpyridazin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridazin-1-ium perchlorate is a chemical compound with the molecular formula C5H7ClN2O4 It is a quaternary ammonium salt derived from pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium perchlorate can be synthesized through the methylation of pyridazine. One common method involves the reaction of pyridazine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1-methylpyridazine is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of perchlorates typically involves the electrochemical oxidation of chlorates. Sodium chlorate is often used as the starting material due to its high solubility. The electrochemical cell setup includes suitable anode materials with high oxygen overpotential to facilitate the conversion of chlorate to perchlorate .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
1-Methylpyridazin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Methylpyridazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to target proteins, altering their function and activity .
Comparison with Similar Compounds
1-Methylpyridinium chloride: Similar in structure but differs in the anion component.
Pyridazinium salts: These compounds share the pyridazine core but have different substituents and anions.
Uniqueness: 1-Methylpyridazin-1-ium perchlorate is unique due to its specific perchlorate anion, which imparts distinct chemical properties and reactivity compared to other pyridazinium salts. This uniqueness makes it valuable in specific applications where the perchlorate anion plays a crucial role .
Properties
CAS No. |
63858-85-5 |
|---|---|
Molecular Formula |
C5H7ClN2O4 |
Molecular Weight |
194.57 g/mol |
IUPAC Name |
1-methylpyridazin-1-ium;perchlorate |
InChI |
InChI=1S/C5H7N2.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QQTFYQPJWOFXQA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=N1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)


![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)



